molecular formula C9H15N3O2 B3053744 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea CAS No. 55807-46-0

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea

Cat. No. B3053744
CAS RN: 55807-46-0
M. Wt: 197.23 g/mol
InChI Key: GUGLRTKPJBGNAF-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea, also known as TU, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. TU is a urea derivative that has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and neurotransmitters in the body. This inhibition can lead to a range of biochemical and physiological effects, including changes in the levels of various hormones and neurotransmitters, alterations in cellular signaling pathways, and changes in gene expression.
Biochemical and Physiological Effects:
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of cellular signaling pathways. These effects have been observed in a range of different cell types and tissues, including neurons, glial cells, and immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea in scientific research is its relatively low cost and ease of synthesis. Additionally, 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea has been found to be relatively stable and non-toxic, making it a safe and reliable tool for investigating various biological processes. However, there are also some limitations to the use of 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea in lab experiments, including its relatively low potency and the need for careful dosing to avoid potential side effects.

Future Directions

There are a number of potential future directions for research on 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea, including investigations into its potential as a therapeutic agent for various diseases and conditions, as well as its use as a tool for investigating the mechanisms of action of various drugs and enzymes. Additionally, further research is needed to fully understand the mechanisms of action of 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea and to identify any potential side effects or limitations associated with its use.

Scientific Research Applications

1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea has been used in a wide range of scientific research applications, including studies on the effects of various drugs on the central nervous system, the role of neurotransmitters in addiction, and the mechanisms of action of various enzymes. 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-methylurea has also been used in studies investigating the effects of various diseases and conditions on the body, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(12-14-6)11-8(13)10-4/h5H,1-4H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGLRTKPJBGNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058126
Record name Monoisouron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55807-46-0
Record name Monisouron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055807460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoisouron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-methylurea
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Record name MONISOURON
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Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-t-butylisoxazole (16.82 g) in anhydrous benzene (140 ml), methyl isocyanate (8.90 g) and triethylamine (0.5 ml) are added. The resulting mixture is stirred at room temperature for about 8 hours, allowed to stand overnight and refluxed for 1 hour. After ice cooling, the reaction mixture is filtered to give a precipitate, which is recrystallized from ethyl acetate to give 1-methyl-3-(5-t-butyl-3-isoxazolyl)urea (21.61 g) as colorless needles melting at 187.0° to 187.5° C.
Quantity
16.82 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 50 milliliter flask with a magnetic stirring bar, addition funnel, thermometer and condenser/drying tube was charged with 3.0 grams (0.021 mole) of 5-(1,1-dimethylethyl)-3-isoxazolamine, a few crystals of 4-dimethylaminopyridine and 20 milliliters of benzene. The funnel was charged with 2.3 grams (0.040 mole) of methyl isocyanate in 5 milliliters of benzene, which was added dropwise over five (5) minutes. After standing overnight, the mass of crystals which formed was isolated by filtration, washed with hexane, and air dried to give 3.0 grams of white powder of 1-[5-(1,1-dimethylethyl)-3-isoxazolyl]-3-methylurea, M.P. 188°-189° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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